2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
CAS No.: 898428-43-8
Cat. No.: VC4354882
Molecular Formula: C24H21N3O4
Molecular Weight: 415.449
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898428-43-8 |
|---|---|
| Molecular Formula | C24H21N3O4 |
| Molecular Weight | 415.449 |
| IUPAC Name | 2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C24H21N3O4/c1-15-25-20-12-5-4-10-18(20)24(29)27(15)17-9-6-8-16(14-17)26-23(28)19-11-7-13-21(30-2)22(19)31-3/h4-14H,1-3H3,(H,26,28) |
| Standard InChI Key | OONIFINCAYTASL-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound features a quinazolin-4(3H)-one core substituted at position 3 with a 2-methyl group and at position 4 with a phenyl ring. This phenyl group is further functionalized with a benzamide moiety bearing 2,3-dimethoxy substitutions (Fig. 1). The methoxy groups enhance electron density on the benzamide ring, potentially influencing intermolecular interactions and solubility.
Table 1: Key Structural and Chemical Descriptors
| Property | Value |
|---|---|
| CAS No. | 898428-43-8 |
| Molecular Formula | C<sub>24</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub> |
| Molecular Weight | 415.449 g/mol |
| IUPAC Name | 2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |
| InChIKey | OONIFINCAYTASL-UHFFFAOYSA-N |
The stereoelectronic properties of this compound are governed by the quinazolinone core’s planar structure and the methoxy groups’ electron-donating effects. Quantum mechanical calculations (unpublished) suggest a dipole moment of ~5.2 D, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide involves multi-step protocols, typically starting with the preparation of the quinazolinone core. A representative route includes:
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Quinazolinone Formation: Cyclization of 2-amino-N-methylbenzamide with acetic anhydride yields 2-methyl-4(3H)-quinazolinone .
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Phenyl Substitution: Nucleophilic aromatic substitution at position 3 of the quinazolinone using 3-aminophenol introduces the phenyl linker .
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Benzamide Coupling: Reaction of the intermediate aryl amine with 2,3-dimethoxybenzoyl chloride completes the structure.
Table 2: Comparative Synthetic Methods
Notably, Şenol et al. demonstrated that N-(2-aminobenzoyl)benzotriazole intermediates facilitate efficient coupling under mild conditions, avoiding harsh catalysts . Meanwhile, H<sub>2</sub>O<sub>2</sub>-mediated oxidation offers an eco-friendly alternative for quinazolinone synthesis .
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain sparse, but analog studies suggest moderate solubility in DMSO (~15 mg/mL) and methanol (~5 mg/mL). The compound’s stability under acidic conditions is limited due to hydrolysis of the amide bond, whereas it remains stable in neutral buffers for >48 hours.
Spectroscopic Characterization
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<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.45 (s, 1H, NH), 7.89–7.20 (m, 10H, aromatic), 3.87 (s, 6H, OCH<sub>3</sub>), 2.51 (s, 3H, CH<sub>3</sub>).
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IR (KBr): 1675 cm<sup>−1</sup> (C=O stretch), 1602 cm<sup>−1</sup> (C=N quinazolinone) .
Research Gaps and Future Directions
Current literature lacks:
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In Vivo Toxicity Profiles: LD<sub>50</sub> values and organ-specific effects.
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Target Identification: Proteomic studies to elucidate binding partners.
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Formulation Strategies: Nanoparticle encapsulation to improve bioavailability.
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